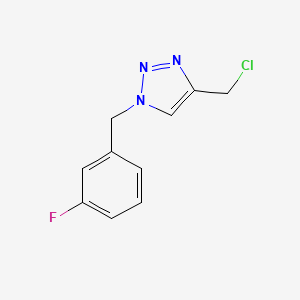
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole (CMFBT) is an organic compound that has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. CMFBT has been studied for its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, it has been used to study the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. For example, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a catalyst for the synthesis of aryl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a tool for studying the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is not fully understood, but it is believed that the compound acts as a catalyst for the formation of C-C, C-N, and C-O bonds. In addition, it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole are not fully understood, but it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes. In addition, it has been suggested that 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole may be able to inhibit the formation of certain protein-protein interactions, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments are its low cost, its high purity, and its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole. For example, the compound could be used in the development of new pharmaceuticals and agrochemicals, or as a tool for studying the mechanism of action of certain biochemical and physiological processes. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as its potential applications in the treatment of certain diseases. Finally, further research could be conducted to optimize the synthesis method of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as to develop new synthetic methods for the compound.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZDQATYGWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
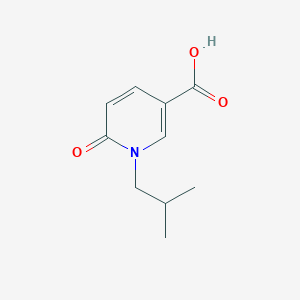
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
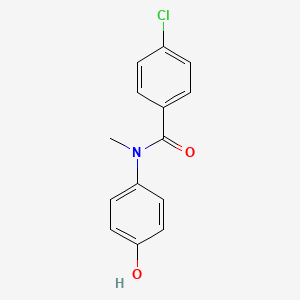
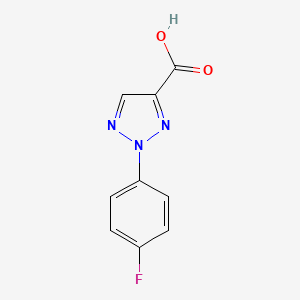
![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

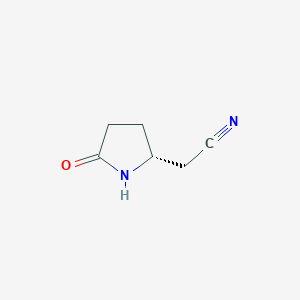
![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
